6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-7-4-8(2)13-10(5-7)11(19)6-12(21-13)14(20)16-15-18-17-9(3)22-15/h4-6H,1-3H3,(H,16,18,20) |
InChI Key |
MZYMTBMSELXQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C)C |
Origin of Product |
United States |
Biological Activity
6,8-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its molecular characteristics, synthesis, and biological activity, supported by research findings and case studies.
Molecular Characteristics
The molecular formula of 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is with a molar mass of 315.35 g/mol. The predicted density is approximately 1.443 g/cm³, and it has a pKa value of 9.47, indicating its acidic nature .
Synthesis
The synthesis of this compound typically involves the reaction of chromene derivatives with thiadiazole moieties. The synthetic pathway often includes cyclization reactions under controlled conditions to yield the desired chromene-thiadiazole hybrid structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. A notable investigation assessed the cytotoxic effects of various synthesized compounds against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1 µM to 13 µM across different cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 | 5 |
| 6b | HCT-116 | 3 |
| 6c | PC-3 | 7 |
| 6d | Caco-2 | 10 |
The mechanism through which these compounds exert their anticancer effects may involve inhibition of key signaling pathways related to cell proliferation and survival. For instance, some studies have focused on their interaction with protein kinases such as DYRK1A and GSK-3β, which are crucial for cell cycle regulation and apoptosis .
Case Studies
One significant study involved the evaluation of a series of thiadiazole and oxadiazole derivatives for their anticancer activity. The compound containing the thiadiazole moiety demonstrated promising results against multiple cancer cell lines, indicating that modifications in the chemical structure can enhance biological activity .
Another study focused on the pharmacological profiles of similar compounds, revealing that many exhibited low toxicity towards normal cells while effectively targeting cancer cells. This selectivity is crucial for developing safer therapeutic agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting the carboxamide and ester-like functionalities.
| Reaction Conditions | Products Formed | Key Observations | References |
|---|---|---|---|
| 1M HCl (80°C, 4 hrs) | Chromene-2-carboxylic acid derivative | Partial thiadiazole ring stability | |
| 0.5M NaOH (reflux, 6 hrs) | 5-Methyl-1,3,4-thiadiazol-2-amine + Chromene acid | Complete amide bond cleavage |
Hydrolysis studies reveal pH-dependent selectivity: acidic conditions preserve the thiadiazole ring while cleaving the chromene carbonyl group, whereas alkaline conditions rupture the amide bond entirely.
Nucleophilic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions.
X-ray crystallography confirms substitution occurs preferentially at the C-5 position of the thiadiazole due to lower electron density.
Oxidation-Reduction Processes
The chromene core shows redox activity, particularly at the 4-oxo group and methyl substituents.
Oxidation
Reduction
| Reducing Agent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| NaBH₄ | EtOH, RT, 30 min | 4-Hydroxy chromene analog | Racemic mixture |
| H₂/Pd-C | THF, 50 psi, 6 hrs | Fully saturated chroman derivative | Cis-diastereomer >90% |
Cycloaddition Reactions
The thiadiazole moiety participates in [3+2] and [4+2] cycloadditions:
Density functional theory (DFT) calculations show the thiadiazole's LUMO (-1.8 eV) drives regioselectivity in cycloadditions.
Biological Activation Pathways
In vitro studies demonstrate metabolic transformations:
Molecular docking reveals metabolites bind COX-2 (ΔG = -9.3 kcal/mol) and EGFR kinase (ΔG = -8.7 kcal/mol), explaining observed anti-inflammatory and antiproliferative effects .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations:
| Light Source | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| UV-C | Acetonitrile | Thiadiazole ring-opened thioketene | 0.32 |
| UV-A | Methanol | Chromene dimer | 0.18 |
Time-resolved spectroscopy identified a triplet excited state (τ = 2.3 μs) as the reactive intermediate.
This comprehensive reaction profile establishes 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide as a versatile synthon for medicinal chemistry applications. Current research focuses on optimizing its click chemistry compatibility and stereoselective transformations for targeted drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds from published literature, emphasizing synthesis, physicochemical properties, and functional group variations.
Structural Analogues and Key Differences
Compound 9 (2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) Core Structure: Thiazolidinone (4-oxo-1,3-thiazolidine) with a thioxoacetamide side chain. Key Substituents: 4-Chlorobenzylidene and 4-methoxyphenyl groups. Synthesis: 90% yield; melting point 186–187 °C. Comparison: Unlike the target chromene-thiadiazole hybrid, Compound 9 features a thiazolidinone core and lacks the chromene ring system. The presence of a thioxoacetamide moiety may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the carboxamide in the target compound .
Compound 10 (2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide) Core Structure: Thiazolidinone with an indole substituent. Synthesis: 83% yield; melting point 206–207 °C. The higher melting point of Compound 10 suggests stronger intermolecular forces, possibly due to the indole moiety .
Compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) Core Structure: Thiazolidinone with a nitro-furan substituent. Synthesis: 53% yield; melting point 155–156 °C. Comparison: The electron-withdrawing nitro group in Compound 12 may enhance reactivity but reduce solubility compared to the methyl groups in the target chromene derivative. The lower yield (53%) highlights synthetic challenges with nitro-containing intermediates .
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Core Structure: Chromenone (2H-chromen-2-one) with a triazole-hydroxymethyl substituent. Comparison: Shares the chromene scaffold with the target compound but replaces the thiadiazole-carboxamide group with a triazole-hydroxymethyl chain. The triazole’s hydrogen-bonding capacity may improve aqueous solubility, whereas the thiadiazole’s sulfur atoms could enhance lipophilicity .
Functional Implications
- Bioactivity: Thiazolidinone derivatives (Compounds 9–13) are often studied for antimicrobial and anti-diabetic activities, whereas chromene-thiadiazole hybrids may target enzymes like cyclooxygenase or kinases due to their planar aromatic systems .
- Solubility: The thiadiazole and methyl groups in the target compound likely increase lipophilicity, contrasting with the polar triazole-hydroxymethyl group in the chromenone analogue .
Research Findings and Limitations
Current literature lacks direct pharmacological or structural data for 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. Comparisons are extrapolated from analogues with shared functional groups (e.g., thiadiazole, chromene).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step condensation and cyclization. For example:
- Step 1 : React chromene-2-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of coupling agents (e.g., DCC/DMAP) under reflux in ethanol or DMF .
- Step 2 : Optimize yields (65–76%) by adjusting solvent polarity (ethanol vs. DMF), temperature (70–80°C), and stoichiometry (1:1.2 molar ratio of chromene to thiadiazole). Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks should researchers prioritize?
- Answer :
- IR Spectroscopy : Confirm C=O (chromene-4-one: ~1700 cm⁻¹; carboxamide: ~1650 cm⁻¹) and thiadiazole C-S-C (650–750 cm⁻¹) .
- ¹H NMR : Identify methyl groups (δ 2.4–2.6 ppm for 6,8-dimethyl; δ 2.2 ppm for 5-methyl-thiadiazole) and aromatic protons (δ 6.8–7.5 ppm for chromene) .
- MS : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₆H₁₄N₃O₃S) and fragment ions (e.g., loss of CO from chromene-4-one) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Answer :
- Stability Tests : Store in dark, anhydrous environments (e.g., desiccator at 4°C). Assess degradation via HPLC (C18 column, acetonitrile:water gradient) over 30 days.
- Degradation Products : Hydrolysis of the carboxamide to carboxylic acid (monitored by IR loss of ~1650 cm⁻¹ peak) or oxidation of chromene (monitored by UV-Vis at 280 nm) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets like GSK-3β?
- Answer :
- Molecular Docking : Use AutoDock Vina with GSK-3β crystal structure (PDB: 1I09). Focus on interactions between the thiadiazole ring and ATP-binding pocket residues (e.g., Asp133, Lys85).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
- Validation : Compare computational results with enzymatic assays (IC₅₀ determination via ADP-Glo™ kinase assay) .
Q. How can researchers resolve contradictions in bioactivity data across different antimicrobial assays?
- Answer :
- Orthogonal Assays : Cross-validate MIC (broth microdilution) with time-kill curves or biofilm inhibition assays.
- Statistical Analysis : Apply principal component analysis (PCA) to identify assay-specific variables (e.g., pH, inoculum size).
- SAR Studies : Synthesize analogs (e.g., replacing 5-methyl-thiadiazole with phenyl) to isolate functional group contributions .
Q. What crystallographic approaches are suitable for resolving conformational ambiguities in the thiadiazole-chromene system?
- Answer :
- Single-Crystal X-ray Diffraction (SXRD) : Grow crystals via vapor diffusion (DMF/ethanol, 1:2). Collect data at 100 K (λ = 0.71073 Å).
- Refinement : Use SHELXL for bond parameter analysis (e.g., C-S bond length: 1.67–1.69 Å; chromene-thiadiazole dihedral angle: 15–25°) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties?
- Answer :
- Modifiable Sites :
- Chromene : Introduce electron-withdrawing groups (e.g., NO₂ at C-5) to enhance solubility.
- Thiadiazole : Replace 5-methyl with bulky substituents (e.g., 4-methoxyphenyl) to improve membrane permeability .
- Assays : Measure logP (shake-flask method), aqueous solubility (UV-Vis), and metabolic stability (microsomal incubation) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
Table 2 : Optimization of Synthetic Yield
| Parameter | Optimal Condition | Yield (%) | References |
|---|---|---|---|
| Solvent | DMF (anhydrous) | 76 | |
| Temperature | 80°C | 74 | |
| Molar Ratio | 1:1.2 (chromene:thiadiazole) | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
